Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate
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Overview
Description
Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate is a chemical compound with the molecular formula C₁₃H₁₆F₁₃N₂NaO₅S₂ and a molecular weight of 614.376 g/mol . This compound is known for its unique structure, which includes a tridecafluorohexyl group, making it a fluorinated surfactant. Fluorinated surfactants are known for their exceptional chemical stability and surface-active properties, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate typically involves multiple steps. One common method includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of the tridecafluorohexylsulphonyl chloride by reacting tridecafluorohexyl alcohol with thionyl chloride.
Formation of the Sulphonamide: The tridecafluorohexylsulphonyl chloride is then reacted with 3-aminopropylamine to form the corresponding sulphonamide.
Quaternization: The sulphonamide is further reacted with methyl iodide to introduce the methyl group.
Sulphonation: Finally, the product is sulphonated using sodium bisulphite to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to induce hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce smaller fragments of the original compound .
Scientific Research Applications
Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The fluorinated groups contribute to its stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant commonly used in laboratory and industrial applications.
Perfluorooctanoic acid (PFOA): A fluorinated compound with similar surfactant properties but different structural features.
Sodium perfluorooctanesulfonate (PFOS): A fluorinated surfactant with applications in various industries.
Uniqueness
Sodium 3-(methyl(3-(((tridecafluorohexyl)sulphonyl)amino)propyl)amino)propanesulphonate is unique due to its specific structure, which includes a tridecafluorohexyl group. This structure imparts exceptional chemical stability and surface-active properties, making it valuable in applications where traditional surfactants may not be effective .
Properties
CAS No. |
80621-17-6 |
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Molecular Formula |
C13H16F13N2NaO5S2 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
sodium;3-[methyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)propyl]amino]propane-1-sulfonate |
InChI |
InChI=1S/C13H17F13N2O5S2.Na/c1-28(6-3-7-34(29,30)31)5-2-4-27-35(32,33)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24;/h27H,2-7H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
IPXGZIINYLGNBN-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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